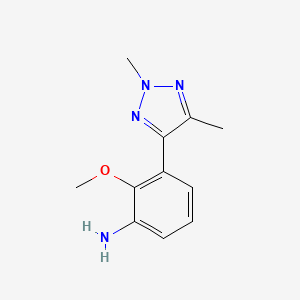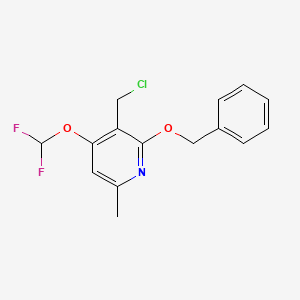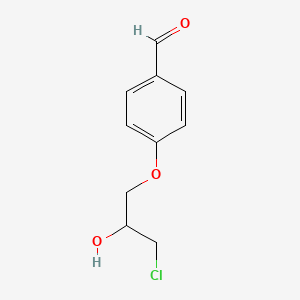
4-(3-chloro-2-hydroxypropoxy)Benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-(3-chloro-2-hydroxypropoxy)Benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with epichlorohydrin under basic conditions . The reaction proceeds through the formation of an intermediate epoxide, which is subsequently opened by the hydroxyl group of the benzaldehyde to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Análisis De Reacciones Químicas
4-(3-chloro-2-hydroxypropoxy)Benzaldehyde undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
4-(3-chloro-2-hydroxypropoxy)Benzaldehyde is used in various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-(3-chloro-2-hydroxypropoxy)Benzaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity . The chloro-2-hydroxypropoxy group may enhance the compound’s solubility and reactivity, facilitating its interaction with biological molecules .
Comparación Con Compuestos Similares
Similar compounds to 4-(3-chloro-2-hydroxypropoxy)Benzaldehyde include:
4-(3-hydroxypropoxy)Benzaldehyde: Lacks the chloro group, which may result in different reactivity and solubility properties.
3-chloro-4-hydroxybenzaldehyde: Has a different substitution pattern on the benzene ring, which can affect its chemical behavior and applications.
2-chloro-4-hydroxybenzaldehyde: Another isomer with different substitution positions, leading to distinct chemical properties.
Propiedades
Fórmula molecular |
C10H11ClO3 |
|---|---|
Peso molecular |
214.64 g/mol |
Nombre IUPAC |
4-(3-chloro-2-hydroxypropoxy)benzaldehyde |
InChI |
InChI=1S/C10H11ClO3/c11-5-9(13)7-14-10-3-1-8(6-12)2-4-10/h1-4,6,9,13H,5,7H2 |
Clave InChI |
SJWBNGKYOOTUIZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=O)OCC(CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


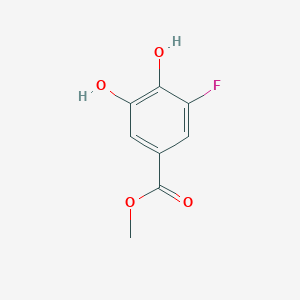


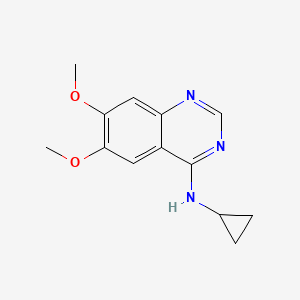
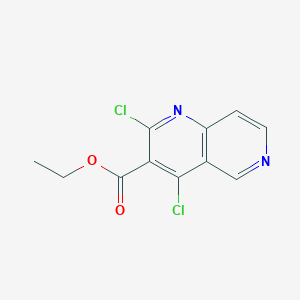
![4,7-Dibromofuro[2,3-d]pyridazine](/img/structure/B13978373.png)
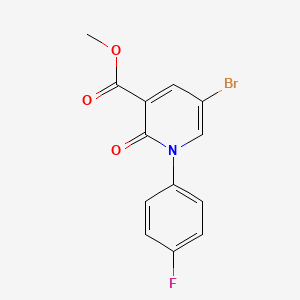
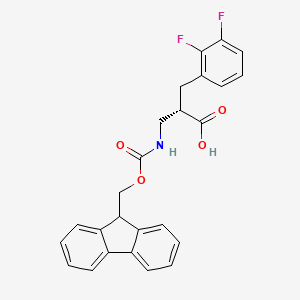
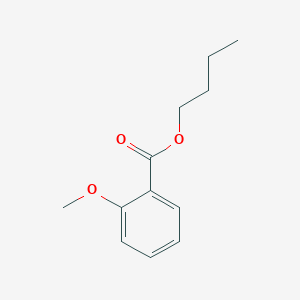
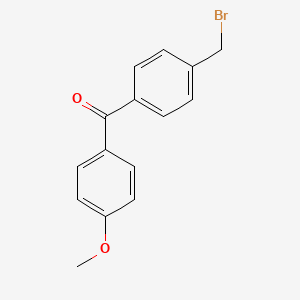
![Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-3-butenyl)oxy]-](/img/structure/B13978399.png)
![3-{1-Oxo-4-[benzylamino]isoindolin-2-yl}piperidine-2,6-dione](/img/structure/B13978419.png)
